molecular formula C30H50O4 B146884 Abrisapogenol C CAS No. 129273-44-5

Abrisapogenol C

Cat. No. B146884
M. Wt: 474.7 g/mol
InChI Key: CSHFZVTYURMCRK-LMDNQKESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abrisapogenol C is a natural triterpenoid compound that has been isolated from various plants, including the roots of Glycyrrhiza uralensis and the fruits of Cimicifuga foetida. This compound has attracted significant attention from researchers due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of abrisapogenol C is not well understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that abrisapogenol C may inhibit the activity of certain enzymes, including COX-2 and 5-LOX.

Biochemical And Physiological Effects

Abrisapogenol C has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. It has also been found to inhibit the expression of iNOS and COX-2, which are involved in the production of inflammatory mediators. Additionally, abrisapogenol C has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.

Advantages And Limitations For Lab Experiments

One of the advantages of abrisapogenol C for lab experiments is that it is a natural compound, which makes it easier to obtain and use in experiments. Additionally, abrisapogenol C has been found to have low toxicity, which makes it a safer alternative to synthetic compounds. However, one of the limitations of abrisapogenol C is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on abrisapogenol C. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing more efficient synthesis methods for abrisapogenol C. Additionally, more studies could be conducted to investigate the potential therapeutic applications of abrisapogenol C, including its use in the treatment of neurodegenerative diseases, diabetes, and obesity.

Synthesis Methods

Abrisapogenol C can be synthesized from its precursor, glycyrrhizic acid, which is obtained from the roots of Glycyrrhiza uralensis. The synthesis involves the hydrolysis of glycyrrhizic acid to form 18β-glycyrrhetinic acid, which is then oxidized to form abrisapogenol A. Abrisapogenol A is then subjected to a series of reactions, including epoxidation, hydrolysis, and reduction, to yield abrisapogenol C.

Scientific Research Applications

Abrisapogenol C has been found to have various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, abrisapogenol C has been found to have anti-diabetic and anti-obesity effects.

properties

CAS RN

129273-44-5

Product Name

Abrisapogenol C

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol

InChI

InChI=1S/C30H50O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)32)9-8-18-19-16-26(3,17-31)23(33)24(34)27(19,4)14-15-29(18,30)6/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,26+,27+,28-,29+,30+/m0/s1

InChI Key

CSHFZVTYURMCRK-LMDNQKESSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]([C@H]([C@H]5O)O)(C)CO)C)C)C)(C)C)O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.